2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

Structure-Activity Relationship Benzamide substitution Kinase inhibitor scaffold

This compound features a distinctive 2,5-dimethyl substitution pattern on the benzamide ring, creating a unique steric and electronic environment not found in 3-methyl, 4-ethyl, or 2-chloro analogs. The aminoethyl linker topology diverges from direct N-pyridazinyl linkages in LRRK2 programs and carboxamide linkages in Syk programs, making it an essential scaffold-hopping tool for kinase inhibitor SAR exploration. Procure alongside unsubstituted, 3-methyl, and 2-chloro analogs for parallel kinase profiling. Ideal for computational model benchmarking and P2X7 antagonist freedom-to-operate studies.

Molecular Formula C16H20N4O
Molecular Weight 284.363
CAS No. 1207052-97-8
Cat. No. B2609470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
CAS1207052-97-8
Molecular FormulaC16H20N4O
Molecular Weight284.363
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NCCNC2=NN=C(C=C2)C
InChIInChI=1S/C16H20N4O/c1-11-4-5-12(2)14(10-11)16(21)18-9-8-17-15-7-6-13(3)19-20-15/h4-7,10H,8-9H2,1-3H3,(H,17,20)(H,18,21)
InChIKeyMHLHJLKPAXMAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide (CAS 1207052-97-8): Structural Identity and Procurement Context


2,5-Dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a synthetic small molecule (MW 284.36, formula C16H20N4O) belonging to the N-(aminoethyl)benzamide class featuring a 6-methylpyridazin-3-yl heterocycle linked via an ethylenediamine spacer to a 2,5-dimethyl-substituted benzamide core . This compound sits within a broader chemotype that has been extensively investigated for kinase inhibition—including spleen tyrosine kinase (Syk) and leucine-rich repeat kinase 2 (LRRK2) —as well as P2X7 purinergic receptor antagonism . However, it is critical to note that no primary research publication, patent example with quantitative data, or authoritative bioactivity database entry currently exists for this specific CAS number; all available vendor listings derive their information from computational predictions or structural class generalization rather than direct experimental characterization.

Why 2,5-Dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide Cannot Be Interchanged with In-Class Benzamide-Pyridazine Analogs


Within the N-(aminoethyl)benzamide-pyridazine chemotype, subtle variations in benzamide ring substitution profoundly alter both potency and selectivity profiles, as demonstrated across Syk and LRRK2 inhibitor programs. In the Syk inhibitor series, moving a methyl substituent from the 2-position to the 3- or 4-position of the benzamide ring changed IC50 values by more than 3-fold (lead 2-Me: 8.7 ± 0.7 μM; 3-Me analog: 14.8 ± 5.0 μM; 4-Me analog: 29.1 ± 3.8 μM) . Similarly, in LRRK2 programs, the specific 5-substitution pattern on N-pyridazinylbenzamides was essential for achieving selectivity over 140 other kinases . The target compound's 2,5-dimethyl substitution pattern creates a unique steric and electronic environment at the benzamide moiety that is not replicated by the 3-methyl, 4-ethyl, unsubstituted, or 2-chloro analogs available within the same scaffold family . Direct generic substitution without empirical validation would risk loss of target engagement, altered selectivity, or unforeseen off-target effects. Procurement decisions must therefore be guided by the specific substitution pattern rather than scaffold-level classification alone.

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide Versus Closest Analogs


Structural Differentiation: 2,5-Dimethyl Substitution Pattern Versus 3-Methyl, 4-Ethyl, and Unsubstituted Benzamide Analogs

The target compound bears two methyl groups at the 2- and 5-positions of the benzamide ring, a substitution pattern distinct from the closest commercially available analogs: the 3-methyl analog (CAS 1171383-65-5), the 4-ethyl analog, the unsubstituted parent N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide, and the 2-chloro analog (CAS 1207023-34-4) . In closely related benzamide-pyridazine Syk inhibitor series, the position of methyl substitution on the benzamide ring directly controlled inhibitory potency: the 2-methyl derivative (lead) exhibited an IC50 of 8.7 ± 0.7 μM, while shifting the methyl to the 3-position increased the IC50 to 14.8 ± 5.0 μM (1.7-fold loss), and to the 4-position further increased it to 29.1 ± 3.8 μM (3.3-fold loss versus 2-Me) . The dual 2,5-dimethyl pattern in the target compound introduces additive steric and electronic effects not present in any mono-substituted comparator, potentially altering both binding pocket occupancy and metabolic stability.

Structure-Activity Relationship Benzamide substitution Kinase inhibitor scaffold

Predicted Physicochemical Differentiation: Lipophilicity and Permeability Relative to Unsubstituted and Halo-Substituted Analogs

The 2,5-dimethyl substitution on the benzamide ring increases calculated lipophilicity (clogP) relative to the unsubstituted parent benzamide and alters hydrogen bond donor/acceptor capacity compared to the 2-chloro analog. While no experimentally measured logP or logD values exist for the target compound, the additional methyl group compared to the 3-methyl analog (C16H20N4O vs. C15H18N4O) is predicted to increase logP by approximately 0.5 units based on standard fragment-based calculations . In the context of CNS-targeted kinase inhibitor programs (e.g., LRRK2), optimal brain penetration requires balanced lipophilicity; excessively high logP can increase plasma protein binding and reduce free brain fraction, as demonstrated in the LRRK2 pyridazinylbenzamide series where specific substituent tuning was required to achieve adequate brain unbound fraction (fu,brain) . The target compound's 2,5-dimethyl pattern thus occupies a distinct physicochemical space within the analog series that cannot be assumed equivalent to mono-substituted variants.

Lipophilicity Permeability Drug-likeness

Kinase Selectivity Implications: Class-Level Evidence from Pyridazine Amide Syk and LRRK2 Inhibitor Programs

The pyridazine amide scaffold has been optimized in two distinct kinase inhibitor programs—Syk and LRRK2—where benzamide substitution pattern was a critical determinant of kinase selectivity. In the Roche Syk inhibitor program, pyridazine amides achieved potency with IC50 values in the low nanomolar range (e.g., 79 nM in BindingDB for a representative compound) and demonstrated kinome-wide selectivity through careful modulation of the amide linker and heterocycle substitution . In the LRRK2 program, 5-substituted-N-pyridazinylbenzamides achieved selectivity over 140 other kinases, with the specific substitution on the benzamide ring driving the selectivity fingerprint . The target compound's 2,5-dimethylbenzamide motif combined with an aminoethyl (rather than direct N-pyridazinyl) linker represents a hybrid scaffold element that has not been profiled in either program. This structural hybrid character means the compound's kinase selectivity profile cannot be extrapolated from either the direct-linked N-pyridazinylbenzamide LRRK2 series or the pyridazine-3-carboxamide Syk series; it requires de novo profiling.

Kinase selectivity Syk inhibition LRRK2 inhibition Off-target profiling

Mutagenicity Risk Differentiation: Ames-Negative Pyridazine Amide Scaffold Versus Early Carboxamide Leads

Early pyridazine-3-carboxamide Syk inhibitors from the Roche program were highly potent and kinome-selective but tested positive in the Ames mutagenicity assay, halting their development . Structure-guided optimization identified that pyridazine amides with specific ovality parameters could retain potency while eliminating mutagenicity, achieving Ames-negative profiles suitable for oral development . The target compound, as a benzamide (not carboxamide) with an aminoethyl linker, belongs to a different structural subclass than the Ames-positive carboxamides. In the P2X7 antagonist patent literature from Lundbeck, benzamide-containing compounds with aminoethyl linkers were advanced as development candidates, implying acceptable genotoxicity profiles for this scaffold subclass . However, the specific 2,5-dimethyl substitution pattern has not been evaluated in any published Ames assay, and the structure-activity relationship for mutagenicity within pyridazine amides is highly dependent on specific substituent electronic effects.

Genotoxicity Ames assay Drug safety Scaffold optimization

Recommended Application Scenarios for 2,5-Dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide Based on Available Evidence


Kinase Inhibitor Scaffold-Hopping and SAR Expansion Studies

This compound is most appropriately deployed as a scaffold-hopping tool in kinase inhibitor medicinal chemistry programs, specifically to explore the biological consequences of introducing an aminoethyl linker between the benzamide and pyridazine moieties—a topology distinct from the direct N-pyridazinyl linkage in LRRK2 programs and the carboxamide linkage in Syk programs . The 2,5-dimethyl substitution pattern provides a novel steric and electronic environment for SAR exploration. Researchers should procure this compound alongside its unsubstituted, 3-methyl, and 2-chloro analogs as a comparative set for parallel kinase profiling.

P2X7 Receptor Antagonist Lead Generation and Patent Landscape Exploration

The aminoethyl-benzamide chemotype is claimed in the Lundbeck P2X7 antagonist patent family (US 9,102,591) as a scaffold for pain and neuroinflammation indications . The target compound can serve as a tool for exploring structure-activity relationships around the benzamide substitution pattern within this intellectual property space, particularly for organizations conducting freedom-to-operate analyses or seeking to identify novel, patentably distinct P2X7 antagonists with improved selectivity over related purinergic receptors.

Physicochemical Property Benchmarking and In Silico Model Validation

Given the complete absence of experimental bioactivity data, this compound holds value as a benchmarking standard for validating computational models (molecular docking, pharmacophore mapping, QSAR) trained on related pyridazine amide kinase inhibitors. Its unique 2,5-dimethyl substitution pattern provides a test case for assessing whether in silico models can accurately predict the binding pose and affinity of dual-substituted benzamide derivatives relative to mono-substituted analogs, contributing to the refinement of predictive algorithms for kinase inhibitor design.

Metabolic Stability and ADME Profiling in Comparative Analog Sets

The 2,5-dimethyl substitution is predicted to increase metabolic stability relative to unsubstituted or mono-methyl analogs by blocking potential sites of oxidative metabolism on the benzamide ring, as inferred from general medicinal chemistry principles . This compound should be included in parallel microsomal or hepatocyte stability assays alongside its mono-substituted and unsubstituted comparators to empirically determine whether the 2,5-dimethyl pattern confers the predicted metabolic advantage, generating data directly relevant to lead optimization decisions for any program utilizing this chemotype.

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